molecular formula C15H18N2 B085814 N,N'-Diphenylpropane-1,3-diamine CAS No. 104-69-8

N,N'-Diphenylpropane-1,3-diamine

Cat. No. B085814
CAS RN: 104-69-8
M. Wt: 226.32 g/mol
InChI Key: JQMRSZJEVQNIPB-UHFFFAOYSA-N
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Description

N,N’-Diphenylpropane-1,3-diamine is a chemical compound with the molecular formula C15H18N2 . It is a type of aromatic polyamine .


Molecular Structure Analysis

The molecular structure of N,N’-Diphenylpropane-1,3-diamine consists of a propane-1,3-diamine core with two phenyl groups attached . The molecular weight is 226.31700 .

Scientific Research Applications

  • Complex Formation and Stereochemical Analysis : Studies have shown that N,N'-Diphenylpropane-1,3-diamine forms complexes with metals like Pt(II), which are useful for stereochemical assignments and understanding the binding modes of non-amine ligands (Kammermeier & Wiegrebe, 1994).

  • Biological Interactions and Cytostatic Activity : Pt(II) complexes of N,N'-Diphenylpropane-1,3-diamine have been tested for DNA interaction, estrogen receptor affinity, and cytostatic activity, showing potential in biomedical research, especially in understanding interactions at the cellular level (Kammermeier & Wiegrebe, 1995).

  • Organic Synthesis : The compound has been used in the synthesis of specific organic structures, such as (1,3-diphenyl-3-hydroxyimino-1-propyl)-amines, which are precursors to other organic compounds (Kaiser & Wiegrebe, 1996).

  • Photoinduced Reactions : N,N'-Diphenylpropane-1,3-diamine has been involved in photoinduced reactions with ammonia and alkylamines, indicating its potential in photochemistry and materials science (Yamashita et al., 1991).

  • Organoboron Compounds : It has been used in the study of organoboron compounds, contributing to advancements in the field of inorganic chemistry (Kliegel et al., 1992).

  • Microbial Resolution and Asymmetric Reduction : Its derivatives have been studied for microbial resolution and asymmetric reduction, providing insights into stereochemistry and enzymatic reactions (Yamamoto et al., 1987).

  • Luminescence and Crystal Structures in Complexes : The compound has been used in the synthesis and characterization of uranyl complexes, with a focus on luminescence and crystal structure analysis (Umeda et al., 2006).

  • Electroluminescent and Electrical Switching Devices : It has found applications in the development of electroluminescent devices, showcasing its potential in electronics and photonics (Blondel et al., 2017).

  • Catalytic Studies in Schiff Base Complexes : N,N'-Diphenylpropane-1,3-diamine-based Schiff base complexes have been studied for their catalytic properties, especially in peroxidase mimicking activities (Bermejo et al., 2017).

  • Molecular Ion Studies in Mass Spectrometry : Its derivatives have been investigated in mass spectrometry for understanding hydrogen migrations in molecular ions, contributing to analytical chemistry (Kuck & Grützmacher, 1978).

properties

IUPAC Name

N,N'-diphenylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMRSZJEVQNIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCCNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059301
Record name 1,3-Propanediamine, N,N'-diphenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Diphenylpropane-1,3-diamine

CAS RN

104-69-8
Record name N1,N3-Diphenyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,3-Dianilinopropane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediamine, N1,N3-diphenyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Propanediamine, N,N'-diphenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-diphenylpropane-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.935
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-DIANILINOPROPANE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Aramoto, Y Obora, Y Ishii - The Journal of Organic Chemistry, 2009 - ACS Publications
Benzoquinoline derivatives were successfully synthesized by iridium-catalyzed N-heterocyclization of naphthylamines with diols. For instance, the reaction of 1-naphthylamine with 1,3-…
Number of citations: 87 pubs.acs.org
Y Obora, Y Ishii - Synlett, 2011 - thieme-connect.com
This account gives an overview of iridium-catalyzed reactions developed by our group using mainly alcohols and diols as substrates. In the presented reactions, the iridium catalyst …
Number of citations: 55 www.thieme-connect.com

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